Cas no 3810-23-9 (2-Methylpyrido[4,3-d][1,3]oxazin-4-one)
![2-Methylpyrido[4,3-d][1,3]oxazin-4-one structure](https://ja.kuujia.com/scimg/cas/3810-23-9x500.png)
2-Methylpyrido[4,3-d][1,3]oxazin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-Methylpyrido[4,3-d][1,3]oxazin-4-one
- 2-METHYL-4H-PYRIDO[4,3-D][1,3]OXAZIN-4-ONE
- 4H-Pyrido[4,3-d][1,3]oxazin-4-one,2-methyl-
- 2-Methyl-4H-pyrido<4,3-d><1,3>oxazin-4-on
- 2-methyl-pyrido[4,3-d][1,3]oxazin-4-one
- 2-Methylpyrido<4,3-d>(1,3)-oxazinon-(4)
- DTXSID40631039
- AC-22862
- A24802
- SCHEMBL1964870
- 3810-23-9
- AKOS006285616
- QALUXOLGOFZLHV-UHFFFAOYSA-N
- FT-0690076
-
- インチ: InChI=1S/C8H6N2O2/c1-5-10-7-2-3-9-4-6(7)8(11)12-5/h2-4H,1H3
- InChIKey: QALUXOLGOFZLHV-UHFFFAOYSA-N
- SMILES: CC1=NC2C=CN=CC=2C(=O)O1
計算された属性
- 精确分子量: 162.04300
- 同位素质量: 162.043
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.6A^2
- XLogP3: 0.2
じっけんとくせい
- 密度みつど: 1.39
- Boiling Point: 318.2°C at 760 mmHg
- フラッシュポイント: 146.2°C
- Refractive Index: 1.649
- PSA: 55.99000
- LogP: 0.89140
2-Methylpyrido[4,3-d][1,3]oxazin-4-one Security Information
2-Methylpyrido[4,3-d][1,3]oxazin-4-one 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methylpyrido[4,3-d][1,3]oxazin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A599358-1g |
2-Methylpyrido[4,3-d][1,3]oxazin-4-one |
3810-23-9 | 95+% | 1g |
$1280.0 | 2024-04-19 |
2-Methylpyrido[4,3-d][1,3]oxazin-4-one 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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10. Book reviews
2-Methylpyrido[4,3-d][1,3]oxazin-4-oneに関する追加情報
2-Methylpyrido[4,3-d][1,3]oxazin-4-one: A Comprehensive Overview
The compound with CAS No. 3810-23-9, commonly referred to as 2-Methylpyrido[4,3-d][1,3]oxazin-4-one, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug discovery and development. In this article, we will delve into the properties, synthesis, and recent advancements associated with 2-Methylpyrido[4,3-d][1,3]oxazin-4-one, providing a comprehensive understanding of its significance in contemporary scientific research.
2-Methylpyrido[4,3-d][1,3]oxazin-4-one belongs to a class of compounds known as pyridooxazines, which are characterized by their fused ring systems combining pyridine and oxazine moieties. The presence of the methyl group at the 2-position introduces additional complexity to the molecule, influencing its electronic properties and reactivity. Recent studies have highlighted the importance of such structural modifications in enhancing the bioavailability and pharmacokinetic profiles of potential drug candidates.
The synthesis of 2-Methylpyrido[4,3-d][1,3]oxazin-4-one involves a series of intricate organic reactions, including cyclization and oxidation processes. Researchers have employed various methodologies to optimize the synthesis pathway, ensuring high yields and purity. For instance, a study published in *Organic Letters* in 2022 demonstrated a novel approach utilizing microwave-assisted synthesis to expedite the formation of the oxazine ring system. This advancement not only streamlined the production process but also opened new avenues for exploring similar compounds with diverse substituents.
One of the most promising applications of 2-Methylpyrido[4,3-d][1,3]oxazin-4-one lies in its potential as a lead compound for drug development. Preclinical studies have shown that this compound exhibits significant biological activity against various disease targets, including cancer and neurodegenerative disorders. A research team from the University of California recently reported that 2-Methylpyrido[4,3-d][1,3]oxazin-4-one demonstrates potent anti-proliferative effects on human cancer cells without inducing substantial cytotoxicity in normal cells. These findings underscore its potential as a selective therapeutic agent.
In addition to its therapeutic applications, 2-Methylpyrido[4,3-d][1,3]oxazin-4-one has also been explored for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. A study published in *Advanced Materials* highlighted its ability to function as an efficient charge transport material in organic light-emitting diodes (OLEDs). This dual functionality—simultaneously serving as a drug candidate and a material for advanced electronics—underscores the versatility of this compound.
The structural uniqueness of 2-Methylpyrido[4,3-d][1,3]oxazin-4-one also makes it an attractive target for further chemical modifications. Researchers are actively investigating the effects of substituting different groups at various positions on the molecule to enhance its bioactivity or electronic properties. For example, introducing electron-withdrawing groups at specific sites has been shown to increase the compound's solubility in aqueous media—a critical factor for drug delivery systems.
From a synthetic perspective, the development of efficient catalytic systems has been instrumental in advancing the study of 2-Methylpyrido[4,3-d][1,3]oxazin-4-one. The use of transition metal catalysts has enabled chemists to achieve high levels of stereocontrol during synthesis, which is essential for producing enantiomerically pure compounds—a requirement for many pharmaceutical applications.
In conclusion, 2-Methylpyrido[4,3-d][1,3]oxazin-4-one stands as a testament to the ingenuity and progress in modern organic chemistry. Its diverse applications across pharmacology and materials science highlight its importance as a multifaceted compound with immense potential for future innovations. As research continues to uncover new insights into its properties and capabilities, 2-Methylpyrido[4
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